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Compound Name: WAY-300569

Cat. No.: B10807034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and
derivatives of Apixaban, a potent and selective direct Factor Xa (FXa) inhibitor. The document
details the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these
compounds, offering valuable insights for researchers and professionals engaged in the
discovery and development of novel anticoagulants.

Introduction to Apixaban and its Mechanism of
Action

Apixaban is an orally bioavailable anticoagulant that effectively prevents and treats
thromboembolic disorders.[1] Its therapeutic effect stems from the direct, selective, and
reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1] By binding to
the active site of FXa, Apixaban blocks the conversion of prothrombin to thrombin, thereby
inhibiting the final common pathway of blood coagulation and preventing fibrin clot formation.

The development of direct oral anticoagulants (DOACS) like Apixaban marked a significant
advancement over traditional therapies such as warfarin, offering a more predictable
pharmacokinetic profile and a reduced need for frequent monitoring.[2] The exploration of
Apixaban's structural analogs and derivatives aims to further refine its pharmacological
properties, potentially leading to compounds with improved efficacy, safety, or pharmacokinetic
profiles.
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The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions that culminates in the
formation of a stable fibrin clot to prevent blood loss following vascular injury. It is traditionally
divided into the intrinsic, extrinsic, and common pathways.
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Figure 1: The Coagulation Cascade and the Site of Action of Apixaban.

Structural Analogs and Derivatives of Apixaban:
SAR

The structure of Apixaban can be divided into three main components: the p-methoxyphenyl
group (P1), the central pyrazolopyridinone scaffold, and the 2-oxopiperidin-1-yl)phenyl moiety
(P4). Structure-activity relationship (SAR) studies have primarily focused on modifying the P1
and P4 groups to enhance potency, selectivity, and pharmacokinetic properties.

A review of recently developed Factor Xa inhibitors highlights that while retaining the
pyrazolopyridone backbone of Apixaban, modifications to the P2 and P4 pockets have been
explored. For instance, introducing nitrogen-containing aromatic rings like triazoles in the P2
position can create favorable hydrogen bonds.[3] Some derivatives with a flexible morpho-
methyl group in the P2 position have shown higher in vitro inhibitory activity and oral
anticoagulant activity than Apixaban itself.[3]
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Quantitative Data on Apixaban Analogs

The following tables summarize the in vitro and in vivo data for Apixaban and some of its
representative analogs.
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Prothrombi
. . aPTT
Modificatio FXa IC50 n Time (PT) .
Compound . Doubling Reference
n (nM) Doubling
Conc. (M)
Conc. (uM)
Apixaban - 0.08 (human) 3.6 (human) 7.4 (human) [4]
P2: 1,3,4-
Analog 15c triazole 140 (human) - - [5]
derivative
P2:
Analog 22b triazolylmethy - - - [5]
| derivative
Anthranilamid
Analog 1g 23.0 (human) - - [6]
e scaffold
Oxazolidinon
Compound e scaffold
) 2.01 (human)  0.15 (human)  0.30 (human) [7]
7b with pyrrole
P4
Anthranilamid
e scaffold
Compound 8 ) ) 13.4 (human) 4.2 (human) - [3]
with bromine
in P1
Pyrazolopyrid
one with
Compound 9 _ o - - - [3]
dihydroimidaz
ole P4
Pyrazolopyrid
Compound one with _ _
> Apixaban 2x Apixaban - [3]
10 morpho-
methyl P2
Compound 1,2,4-triazole 150 (human) - - [8]
1l4a P2,
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dihydroimidaz
ole P4

Note: "-" indicates data not available in the cited sources.

. Bioavaila

Compoun Animal o Cmax Referenc

bility Tmax (h) t1/2 (h)
d Model (ng/mL)

(F%)
Apixaban Rat ~50 - 1-2 2-11 [1][9]
Apixaban Dog ~50 - 1-2 2-11 [1]09]

) Chimpanze
Apixaban >50 - 1-2 2-11 [9]
e

Compound )
10 - > Apixaban - - - [3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols
General Workflow for Anticoagulant Drug Discovery

The discovery and development of novel Factor Xa inhibitors follows a structured workflow,
from initial concept to preclinical evaluation.
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Figure 2: General Workflow for Factor Xa Inhibitor Discovery.
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Synthesis of Apixaban Analogs

The synthesis of Apixaban and its analogs often involves multi-step procedures. A
representative synthetic workflow is depicted below.
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(e.g., 4-nitroaniline)

Key Intermediate 2
(e.g., pyrazole derivative)

Cyclization Reaction
Final Apixaban Analog

Key Intermediate 1
(e.g., N-phenylvalerolactam derivative)
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Figure 3: Representative Synthetic Workflow for Apixaban Analogs.

Detailed Synthetic Protocol for a Representative Apixaban Analog (Compound 15c¢ from[5])

This protocol is a representative example based on similar syntheses and may require
optimization.

Step 1: Synthesis of Intermediate Hydrazide A solution of the corresponding ester intermediate
(1.0 eq) in ethanol is treated with hydrazine hydrate (10.0 eq). The reaction mixture is refluxed
for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the
resulting solid is washed with cold water and dried to afford the hydrazide intermediate.
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Step 2: Synthesis of the 1,3,4-oxadiazole Intermediate The hydrazide intermediate (1.0 eq) is
dissolved in triethyl orthoformate and refluxed for 8-10 hours. The excess triethyl orthoformate
is removed under vacuum, and the crude product is purified by column chromatography to yield
the oxadiazole intermediate.

Step 3: Synthesis of the Triazole Intermediate The oxadiazole intermediate (1.0 eq) is dissolved
in ethanol, and a solution of the appropriate amine (1.2 eq) in ethanol is added. The mixture is
refluxed for 12-16 hours. The solvent is evaporated, and the residue is purified by column
chromatography to give the triazole intermediate.

Step 4: Final Amidation to yield Compound 15c The triazole intermediate (1.0 eq) is dissolved
in a suitable solvent like DMF. A coupling agent such as HATU (1.2 eq) and a base like DIPEA
(2.0 eq) are added, followed by the addition of the appropriate amine (1.1 eq). The reaction is
stirred at room temperature for 12-24 hours. The reaction mixture is then poured into water,
and the product is extracted with an organic solvent. The organic layer is washed, dried, and
concentrated. The final product is purified by column chromatography or recrystallization.

In Vitro Factor Xa Inhibition Assay

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of
Factor Xa using a chromogenic substrate. The cleavage of the chromogenic substrate by FXa
results in the release of a colored product, which can be quantified spectrophotometrically.

Procedure:

e Prepare a solution of human Factor Xa in a suitable buffer (e.g., Tris-HCI with NaCl and
CacCl2).

o Prepare serial dilutions of the test compounds (Apixaban analogs) in the same buffer.
e In a 96-well plate, add the Factor Xa solution to each well.

¢ Add the test compound dilutions to the respective wells and incubate for a defined period
(e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

« Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2222).
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» Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a
microplate reader.

e The rate of substrate cleavage is determined from the linear portion of the absorbance
versus time curve.

o Calculate the percent inhibition for each compound concentration relative to a control without
inhibitor.

» Determine the IC50 value by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a suitable dose-response curve.

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the
coagulation cascade. It measures the time taken for plasma to clot after the addition of
thromboplastin (a source of tissue factor) and calcium.

Procedure:

o Collect blood samples in tubes containing sodium citrate anticoagulant.

o Prepare platelet-poor plasma (PPP) by centrifugation.

e Pre-warm the PPP and the PT reagent (thromboplastin and calcium chloride) to 37°C.
» In a coagulometer cuvette, add a specific volume of PPP.

e Add the pre-warmed PT reagent to the PPP and simultaneously start the timer.

e The coagulometer detects the formation of a fibrin clot and records the clotting time in
seconds.

o To determine the anticoagulant effect of a compound, different concentrations of the
compound are incubated with the PPP before adding the PT reagent.

Activated Partial Thromboplastin Time (aPTT) Assay
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Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It
measures the clotting time of plasma after the addition of a contact activator (e.qg., silica),
phospholipids (partial thromboplastin), and calcium.

Procedure:
e Prepare platelet-poor plasma (PPP) as described for the PT assay.

o Pre-warm the PPP, aPTT reagent (contact activator and phospholipids), and calcium chloride
solution to 37°C.

» In a coagulometer cuvette, mix a specific volume of PPP with the aPTT reagent and incubate
for a defined period (e.g., 3-5 minutes) at 37°C.

« Initiate clotting by adding the pre-warmed calcium chloride solution and start the timer.
e The coagulometer records the time to clot formation.

o The effect of test compounds is determined by incubating them with the PPP prior to the
addition of the aPTT reagent.

Conclusion

The exploration of Apixaban's structural analogs and derivatives continues to be a fertile area
of research in the quest for improved anticoagulant therapies. By systematically modifying the
core structure and evaluating the resulting compounds through a battery of in vitro and in vivo
assays, researchers can gain a deeper understanding of the structure-activity relationships
governing Factor Xa inhibition. This knowledge is crucial for the rational design of next-
generation anticoagulants with enhanced therapeutic profiles. The detailed methodologies and
comparative data presented in this guide are intended to serve as a valuable resource for
scientists and drug development professionals working in this important field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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and industry. Email: info@benchchem.com
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